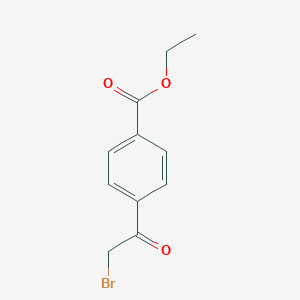

Ethyl 4-(2-bromoacetyl)benzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(2-bromoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIVTAOFQJBIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474891 | |

| Record name | Ethyl 4-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81590-55-8 | |

| Record name | Ethyl 4-(2-bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(2-bromoacetyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 4-(2-bromoacetyl)benzoate: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-bromoacetyl)benzoate is a valuable bifunctional reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 81590-55-8[2]

This compound is characterized by a benzene ring substituted with an ethyl ester group and a bromoacetyl group at the para position. This unique structure provides two reactive sites, making it a versatile building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C₁₁H₁₁BrO₃ | This compound |

| Molecular Weight | 271.11 g/mol | This compound |

| Appearance | Solid | This compound |

| Boiling Point | 131 °C / 14 mmHg | Ethyl 4-bromobenzoate |

| Density | 1.403 g/mL at 25 °C | Ethyl 4-bromobenzoate |

| Refractive Index | n20/D 1.544 | Ethyl 4-bromobenzoate |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the bromination of a commercially available starting material followed by esterification.

Logical Workflow for Synthesis

References

"Ethyl 4-(2-bromoacetyl)benzoate" molecular weight and formula

An In-depth Technical Guide to Ethyl 4-(2-bromoacetyl)benzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile building block in organic synthesis, particularly relevant in the creation of novel pharmaceutical compounds.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and analysis.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |

| Molecular Weight | 271.11 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 81590-55-8 | [1][3] |

Experimental Protocols: Synthesis

The synthesis of this compound is a critical procedure for its application in further chemical reactions. A common synthetic route involves the bromination of an acetyl group attached to an ethyl benzoate backbone.

A representative protocol for a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, involves the α-halogenation of a ketone.[5] In a typical procedure, the precursor ketone is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water.[5] N-bromosuccinimide (NBS) is then added as the brominating agent.[5] The reaction mixture is heated to facilitate the reaction, for instance at 80°C for several hours.[5] Progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is extracted using an organic solvent like ethyl acetate, washed, dried, and purified, often through crystallization, to yield the final product.[5]

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of a key intermediate to its potential application in the development of bioactive molecules.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS # 81590-55-8, Ethyl 4-(2â-Bromoacetyl)benzoate: more information. [ww.chemblink.com]

- 3. 4-(2-Bromoacetyl)-benzoic acid ethyl ester 95% | CAS: 81590-55-8 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

Technical Guide: Synthesis of Ethyl 4-(2-bromoacetyl)benzoate from Ethyl 4-acetylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ethyl 4-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical and organic synthesis, from its precursor, Ethyl 4-acetylbenzoate. The document outlines detailed experimental protocols for the α-bromination of the acetyl group, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a valuable bifunctional molecule featuring both an α-haloketone and an ethyl ester. This combination of reactive sites makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The synthesis from Ethyl 4-acetylbenzoate is a straightforward α-bromination reaction. This guide details two primary methods for this transformation: one employing N-Bromosuccinimide (NBS) and another using elemental bromine (Br₂).

Synthetic Pathways and Mechanisms

The core transformation is the selective bromination of the methyl group of the acetyl moiety, which is activated by the adjacent carbonyl group. The reaction proceeds via an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic bromine source.

Method A: N-Bromosuccinimide (NBS) Bromination

This method utilizes N-Bromosuccinimide as the brominating agent. The reaction can be initiated by radicals or acid catalysis. The protocol described is analogous to the α-bromination of similar acetyl-aromatic compounds.

Method B: Elemental Bromine (Br₂) Bromination

This classic approach involves the direct use of liquid bromine, typically in a suitable solvent like acetic acid. The reaction is often catalyzed by the presence of an acid, which promotes the formation of the enol tautomer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis of Starting Material: Ethyl 4-acetylbenzoate

Should the starting material not be commercially available, it can be readily prepared from 4-acetylbenzoic acid.

Procedure:

-

To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), slowly add concentrated H₂SO₄ (10 mL) at 0°C.

-

Reflux the mixture at 80°C for 3 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution.

-

Purify the residue by column chromatography (petroleum ether:ethyl acetate = 10:1) to yield Ethyl 4-acetylbenzoate as a white solid.

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for a structurally similar substrate and is expected to provide a good yield with high selectivity.[1]

Procedure:

-

In a 100 mL single-neck flask, dissolve Ethyl 4-acetylbenzoate (12.8 g, 66.6 mmol) in a mixture of 65 g of tetrahydrofuran (THF) and 65 g of water.

-

Add N-Bromosuccinimide (NBS) (14.2 g, 79.9 mmol, 1.2 equivalents).

-

Heat the mixture to 80°C and maintain the reaction for 8 hours, monitoring completion by TLC.

-

After the reaction is complete, cool the mixture and add water and ethyl acetate.

-

Perform a liquid-liquid extraction twice. Combine the organic phases.

-

Wash the combined organic phase with saturated saline solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Crystallize the crude product to obtain the target compound, this compound.

Protocol 2: α-Bromination using Elemental Bromine (Br₂)

This protocol is based on the bromination of the analogous carboxylic acid and is a viable alternative to the NBS method.

Procedure:

-

Dissolve Ethyl 4-acetylbenzoate in glacial acetic acid in a suitable flask.

-

Slowly add one molar equivalent of bromine (Br₂), dissolved in a small amount of acetic acid, to the solution with vigorous stirring.

-

Maintain the reaction temperature, potentially with gentle heating (e.g., 45°C), to facilitate the reaction. The disappearance of the red bromine color indicates consumption.

-

After the addition is complete, continue stirring for a designated period until the reaction is complete (monitored by TLC).

-

Precipitate the product by pouring the reaction mixture onto ice.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Ethyl 4-acetylbenzoate | C₁₁H₁₂O₃ | 192.21 | White to beige crystalline powder | 55-57 |

| This compound | C₁₁H₁₁BrO₃ | 271.11 | Solid | N/A |

Reaction Conditions and Yields

| Method | Brominating Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | NBS | THF/Water | 80 | 8 | ~74 (expected) | [1] |

| 2 | Br₂ | Acetic Acid | ~45-50 | 1-3 | N/A | N/A |

Note: The yield for Method 1 is based on an analogous reaction and should be considered an estimate.[1] Yield for Method 2 is not specified in the literature and would require experimental determination.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

The Bromoacetyl Group in Ethyl 4-(2-bromoacetyl)benzoate: A Hub of Reactivity for Synthesis and Derivatization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate is a versatile bifunctional reagent characterized by the presence of an ester and a highly reactive α-halo ketone. The core of its synthetic utility lies in the bromoacetyl group, where the electrophilic carbon adjacent to the carbonyl is primed for nucleophilic attack. This reactivity profile makes it a valuable building block in medicinal chemistry and materials science for the construction of complex heterocyclic scaffolds and for the derivatization of molecules to introduce a benzoate moiety, often for analytical or pharmacological purposes. This guide provides a comprehensive overview of the reactivity of the bromoacetyl group in this compound, supported by experimental details and quantitative data.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromoacetyl group in this compound is the bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reaction is generally efficient and proceeds under mild conditions. In contrast, the SN1 pathway is energetically unfavorable as it would involve the formation of a destabilized primary carbocation.

A general workflow for a typical nucleophilic substitution reaction involving this compound is outlined below. The specific conditions such as solvent, temperature, and reaction time will vary depending on the nucleophile's reactivity.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone for the synthesis of a diverse array of nitrogen heterocycles, which are prevalent in pharmacologically active compounds.

Synthesis of Imidazo[1,2-a]pyridines

A prominent application is the reaction with 2-aminopyridines to construct the imidazo[1,2-a]pyridine scaffold. This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.

| Reactant | Product | Solvent | Conditions | Yield (%) |

| 2-Aminopyridine | Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate | Ethanol | Reflux, 8h | 85 |

| 2-Amino-4-methylpyridine | Ethyl 4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzoate | Acetonitrile | Reflux, 12h | 80 |

Experimental Protocol: Synthesis of Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate

-

To a solution of 2-aminopyridine (1.0 mmol) in absolute ethanol (20 mL), add this compound (1.1 mmol).

-

The reaction mixture is heated to reflux and stirred for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate.

Reactions with Sulfur Nucleophiles

The high reactivity of the bromoacetyl group towards sulfur nucleophiles is exploited in the synthesis of sulfur-containing heterocycles and for the derivatization of thiols.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. It involves the reaction of an α-haloketone, such as this compound, with a thioamide or thiourea.

| Thioamide/Thiourea | Product | Solvent | Conditions | Yield (%) |

| Thiourea | Ethyl 4-(2-aminothiazol-4-yl)benzoate | Ethanol | Reflux, 4h | 92 |

| Thioacetamide | Ethyl 4-(2-methylthiazol-4-yl)benzoate | Ethanol | Reflux, 6h | 88 |

Experimental Protocol: Synthesis of Ethyl 4-(2-aminothiazol-4-yl)benzoate

-

A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (25 mL) is prepared.

-

The mixture is heated at reflux for 4 hours, during which a precipitate may form.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate to precipitate the product.

-

The solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as phenols and carboxylic acids, can also react with this compound, typically in the presence of a base, to form ethers and esters, respectively.

Williamson Ether Synthesis with Phenols

The reaction with phenols proceeds via a Williamson ether synthesis to yield aryloxy ketones. A non-nucleophilic base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

| Phenol | Base | Solvent | Conditions | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux, 12h | 78 |

| 4-Methoxyphenol | NaH | DMF | RT, 6h | 85 |

Experimental Protocol: Synthesis of Ethyl 4-(2-phenoxyacetyl)benzoate

-

To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in acetone (20 mL), add phenol (1.2 mmol).

-

Stir the mixture at room temperature for 20 minutes.

-

Add a solution of this compound (1.0 mmol) in acetone (10 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Esterification with Carboxylic Acids

Carboxylate anions, generated from carboxylic acids and a base, can displace the bromide to form ester linkages. This is a common strategy for attaching the benzoate moiety to molecules for analytical purposes, such as enhancing UV detection in HPLC.

| Carboxylic Acid | Base | Solvent | Conditions | Yield (%) |

| Acetic Acid | Triethylamine | Acetonitrile | 50 °C, 8h | 75 |

| Benzoic Acid | Cs₂CO₃ | DMF | RT, 12h | 80 |

Experimental Protocol: Derivatization of a Carboxylic Acid

-

Dissolve the carboxylic acid (1.0 mmol) and triethylamine (1.2 mmol) in acetonitrile (15 mL).

-

Add this compound (1.1 mmol) to the solution.

-

Stir the reaction mixture at 50 °C for 8 hours.

-

After cooling, the solvent is evaporated.

-

The residue is redissolved in ethyl acetate and washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the derivatized product, which may be further purified by chromatography.

Conclusion

The bromoacetyl group of this compound is a highly reactive and versatile functional group. Its susceptibility to nucleophilic attack by a wide range of nitrogen, sulfur, and oxygen nucleophiles makes it an invaluable tool for the synthesis of diverse molecular architectures. The straightforward reaction conditions and generally high yields associated with these transformations underscore its importance as a key building block for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented in this guide offer a solid foundation for the practical application of this reagent in a laboratory setting.

Navigating the Solubility Landscape of Ethyl 4-(2-bromoacetyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromoacetyl)benzoate is a key reagent and building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its utility in complex chemical reactions is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a discussion of the physicochemical principles governing its dissolution.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Approximately 58-62 °C |

The presence of a polar ester group, a ketone, and a bromoacetyl moiety, combined with a nonpolar aromatic ring, results in a molecule with moderate polarity. This structure suggests that its solubility will be significantly influenced by the polarity of the solvent.

Qualitative Solubility Profile

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Insoluble | The nonpolar aromatic ring and the overall size of the molecule outweigh the polarity of the ester and ketone groups, leading to poor interaction with highly polar water molecules. |

| Methanol | 6.6 | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding and dipole-dipole interactions with the ester and ketone functionalities. |

| Ethanol | 5.2 | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of the compound. |

| Acetone | 5.1 | Soluble | A polar aprotic solvent, acetone's strong dipole moment allows for effective solvation through dipole-dipole interactions. |

| Dichloromethane (DCM) | 3.1 | Soluble | The moderate polarity of DCM is well-suited to dissolve compounds with a mix of polar and nonpolar features. |

| Ethyl Acetate | 4.4 | Soluble | Being an ester itself, ethyl acetate shares structural similarities and has a suitable polarity to dissolve this compound. |

| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, DMF is an excellent solvent for a wide range of organic compounds, including those with moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide array of solutes. |

| Hexane | 0.1 | Insoluble | As a nonpolar solvent, hexane lacks the ability to form favorable interactions with the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for its determination.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial to separate the saturated solution from the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. Solvents with polarities similar to that of this compound will be more effective at dissolving it.

-

Purity of the Compound: Impurities in the this compound can affect its crystal lattice structure and, consequently, its solubility.

-

Presence of Other Solutes: The presence of other compounds in the solvent can alter the overall properties of the solution and may either enhance or decrease the solubility of the target compound.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding of its behavior in various organic solvents can be derived from its molecular structure. For applications demanding exact solubility values, the provided experimental protocol offers a robust methodology. Researchers and drug development professionals are encouraged to consider the interplay of solvent polarity, temperature, and compound purity to effectively utilize this compound in their synthetic and formulation endeavors.

Navigating the Stability and Storage of Ethyl 4-(2-bromoacetyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate is a key bifunctional molecule utilized in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its dual reactivity, stemming from the presence of both an ethyl ester and an α-bromo ketone, makes it a valuable building block. However, these same reactive centers also render the molecule susceptible to degradation if not handled and stored correctly. This technical guide provides an in-depth overview of the known stability profile and optimal storage conditions for this compound, based on available chemical principles and data for analogous structures.

Core Stability Profile

The stability of this compound is primarily influenced by its two key functional groups: the ethyl ester and the α-bromo ketone. Understanding the inherent reactivity of these groups is crucial for predicting and preventing degradation.

Reactivity of the α-Bromo Ketone: The bromoacetyl group is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its synthetic utility but also represents a significant degradation pathway. Common nucleophiles such as water, alcohols, and amines can displace the bromide ion. Furthermore, α-bromo ketones, also known as phenacyl bromides, are known to be sensitive to bases, which can promote elimination or other rearrangement reactions.

Thermal and Photochemical Stability: While specific studies on the thermal decomposition of this compound are not extensively documented, α-bromo ketones can be thermally labile. High temperatures may lead to decomposition, potentially involving the loss of HBr. Similarly, compounds containing a bromoacetophenone moiety may exhibit sensitivity to light. Photochemical degradation can occur, leading to the formation of radical species and subsequent decomposition products. Therefore, protection from light is a critical consideration.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, adherence to appropriate storage conditions is paramount. The following table summarizes the recommended conditions based on supplier safety data sheets and general chemical stability principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C Short-term: -4°C | Minimizes the rates of potential degradation reactions such as hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |

| Light Exposure | Protect from light. Store in an amber or opaque container. | Prevents potential photochemical degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes the risk of hydrolysis of the ethyl ester functional group. |

| Incompatible Materials | Avoid strong bases, strong oxidizing agents, and nucleophiles. | The α-bromo ketone is highly reactive towards these substances, and the ester is susceptible to base-catalyzed hydrolysis. |

Experimental Protocols: A General Approach to Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general workflow for assessing the stability of such a compound can be outlined. This typically involves subjecting the compound to forced degradation conditions and developing an analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

Workflow for Chemical Stability Assessment.

Potential Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways can be anticipated. The following diagram illustrates these potential routes.

Potential Degradation Pathways.

Conclusion

The stability of this compound is intrinsically linked to its reactive functional groups. While quantitative degradation kinetic data is not extensively available, a thorough understanding of its chemical nature allows for the implementation of effective handling and storage protocols. By controlling temperature, moisture, and light exposure, and by avoiding incompatible substances, researchers can ensure the integrity of this valuable synthetic intermediate. For critical applications, it is recommended that users perform their own stability assessments to establish a suitable shelf-life under their specific storage and handling conditions.

The Strategic Utility of Ethyl 4-(2-bromoacetyl)benzoate in the Synthesis of Heterocyclic Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromoacetyl)benzoate is a versatile bifunctional reagent that has emerged as a valuable precursor in the field of heterocyclic chemistry. Its unique structure, incorporating both an α-haloketone and an ethyl benzoate moiety, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. This is of particular significance to the pharmaceutical industry, as heterocyclic scaffolds are integral components of numerous therapeutic agents. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, with a focus on the construction of thiazole derivatives, detailed experimental protocols, and a summary of relevant quantitative data.

Core Synthetic Application: The Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring.[1][2][3] This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide-containing compound, most commonly thiourea. The reaction proceeds via a cyclocondensation mechanism to afford 2-aminothiazole derivatives.

The general reaction is as follows:

Caption: General scheme of the Hantzsch thiazole synthesis.

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway involving nucleophilic attack, cyclization, and dehydration steps.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of ethyl 4-(2-amino-4-thiazolyl)benzoate from this compound and thiourea. This protocol is based on established methodologies for the Hantzsch thiazole synthesis.[2]

Materials:

-

This compound

-

Thiourea

-

Ethanol (or other suitable solvent like methanol)

-

Sodium bicarbonate or sodium carbonate solution (for neutralization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1 to 1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to the reaction mixture until the pH is neutral or slightly basic. This will neutralize the hydrobromide salt of the product and cause the free base to precipitate out of the solution.[4]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any inorganic salts.

-

Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Experimental workflow for thiazole synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of thiazole derivatives using α-bromo ketones, illustrating typical yields and reaction conditions. While not all examples use this compound specifically, they provide a representative overview of the efficiency of the Hantzsch synthesis.

Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives

| Entry | α-Bromo Ketone | Thioamide | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | Methanol | 0.5 | 99 | --INVALID-LINK-- |

| 2 | 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | Ethanol | 4 | 85 | --INVALID-LINK-- |

| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | 3 | 92 | --INVALID-LINK-- |

| 4 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | Ethanol | 3.5 | 90 | --INVALID-LINK-- |

Table 2: Characterization Data for a Representative Product: Ethyl 4-(2-amino-4-thiazolyl)benzoate

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 188-190 °C |

| FTIR (cm⁻¹) | |

| N-H stretching | 3400-3200 |

| C=O stretching (ester) | ~1710 |

| C=N stretching (thiazole) | ~1620 |

| ¹H NMR (δ, ppm) | |

| -CH₃ (ethyl) | ~1.3 (t) |

| -CH₂- (ethyl) | ~4.3 (q) |

| Thiazole-H | ~6.8 (s) |

| Aromatic-H | 7.5-8.0 (m) |

| -NH₂ | ~7.2 (br s) |

Note: The characterization data is predicted based on the structure and typical values for similar compounds. Actual experimental data may vary.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities. These include antibacterial, antifungal, anti-inflammatory, and anticancer agents. The ability to readily synthesize functionalized thiazoles using this compound makes it a valuable tool for drug discovery and development. The ethyl benzoate moiety provides a convenient handle for further chemical modification, allowing for the generation of libraries of compounds for biological screening.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of heterocyclic compounds, particularly thiazole derivatives, via the Hantzsch reaction. This guide has provided a comprehensive overview of its application, including detailed reaction mechanisms, experimental protocols, and a summary of quantitative data. The straightforward nature of these syntheses, coupled with the biological significance of the resulting heterocyclic products, underscores the importance of this compound as a key building block for researchers and professionals in the field of drug development.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Ethyl 4-(2-bromoacetyl)benzoate: A Technical Guide to its Potential for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-bromoacetyl)benzoate is an electrophilic small molecule with the potential to serve as a valuable tool for protein modification. Its α-bromoacetyl moiety acts as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues, most notably cysteine. This covalent and irreversible interaction can be harnessed for a variety of applications in chemical biology and drug discovery, including enzyme inhibition, protein labeling for imaging and proteomics, and the elucidation of cellular signaling pathways. This technical guide provides an in-depth overview of the core principles, potential applications, and detailed experimental methodologies for utilizing this compound as a protein modification agent. While direct studies on this specific compound are limited, this guide draws upon the well-established reactivity of analogous α-haloacetyl compounds to provide a comprehensive framework for its application.

Introduction: The Potential of Covalent Protein Modification

Covalent inhibitors and probes have re-emerged as powerful tools in chemical biology and drug discovery. Unlike their non-covalent counterparts, covalent modifiers form a stable, irreversible bond with their target protein. This can offer several advantages, including prolonged duration of action, increased potency, and the ability to target proteins that have been considered "undruggable" by traditional small molecules.

This compound possesses a key electrophilic functional group, the α-bromoacetyl ketone. This group is known to be reactive towards nucleophilic side chains of amino acids. The thiol group of cysteine is a particularly strong nucleophile at physiological pH and is the primary target for alkylation by α-haloacetyl compounds. This specificity allows for the targeted modification of cysteine residues within proteins, which can be exploited for various research applications.

Chemical Properties and Reactivity

Chemical Structure:

Figure 1: Chemical structure of this compound.

Reactivity towards Amino Acids:

The primary mechanism of action of this compound is the alkylation of nucleophilic amino acid residues via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom attached to the bromine is electrophilic and is attacked by the nucleophile, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

The reactivity of the α-bromoacetyl group towards different amino acid side chains generally follows this order:

Cysteine (thiol) >> Histidine (imidazole) > Lysine (amine) > Methionine (thioether)

At physiological pH (around 7.4), the thiol group of cysteine is partially deprotonated to the highly nucleophilic thiolate anion, making it the most reactive residue towards electrophilic attack by this compound.

The Role of Ethyl 4-(2-bromoacetyl)benzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its strategic combination of a reactive α-bromoacetyl group and a benzoate ester moiety makes it an important precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its core applications, reactivity, and synthetic utility in the field of drug discovery and development.

Core Reactivity and Synthetic Applications

The primary role of this compound in medicinal chemistry stems from the high reactivity of the α-bromoacetyl group. This functional group acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthon for creating diverse molecular scaffolds.

One of the most significant applications of α-bromoacetophenone derivatives, such as this compound, is in the synthesis of thiazole-containing compounds.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea, is a primary method for constructing the thiazole ring.[2][3][4] This heterocyclic motif is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

The general mechanism for the Hantzsch thiazole synthesis, which is applicable to this compound, is depicted below.

Beyond thiazoles, the electrophilic nature of the α-bromoacetyl group allows for reactions with a variety of other nucleophiles, including amines and phenols, to generate a diverse array of heterocyclic systems and substituted intermediates for further elaboration in drug discovery programs.[5]

Application in the Synthesis of Bioactive Molecules

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, the utility of the bromoacetylphenyl moiety is well-established. For instance, a structurally related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, is a key intermediate in the synthesis of Fluralaner, a potent ectoparasiticide used in veterinary medicine. This underscores the industrial relevance of this chemical motif in the production of complex, biologically active molecules.

Furthermore, research on related benzoate structures has led to the discovery of novel antibacterial agents. For example, a series of ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates, synthesized from a related ethyl benzoate precursor, have demonstrated significant to good antibacterial activities against various Gram-positive and Gram-negative bacteria.

Quantitative Data on Biological Activity

| Compound ID | R-Group on Thiazole | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| EBAB-T1 | Phenyl | Data not available | Data not available |

| EBAB-T2 | 4-Chlorophenyl | Data not available | Data not available |

| EBAB-T3 | 4-Methoxyphenyl | Data not available | Data not available |

| EBAB-T4 | 2-Naphthyl | Data not available | Data not available |

| Ciprofloxacin | (Reference) | 0.5 - 2.0 | 0.015 - 1.0 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for derivatives of this compound.

Experimental Protocols

The following section provides a detailed, representative methodology for a key reaction involving this compound: the Hantzsch synthesis of a 2-aminothiazole derivative. This protocol is based on established procedures for the synthesis of similar compounds.[1]

Synthesis of Ethyl 4-(2-amino-4-methylthiazol-5-yl)benzoate

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Triethylamine (optional, as a base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Addition of Reagents: To this solution, add thiourea (1.0-1.2 equivalents). If the reaction is to be base-catalyzed, a catalytic amount of triethylamine can be added.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure Ethyl 4-(2-amino-4-methylthiazol-5-yl)benzoate.

The workflow for this synthesis is outlined in the diagram below.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry. Its utility is primarily centered on its ability to act as an electrophilic building block for the construction of complex molecular architectures, most notably medicinally relevant heterocyclic systems such as thiazoles. While quantitative biological data for its direct derivatives are sparse in the public literature, the established reactivity patterns and the proven importance of the resulting scaffolds in drug discovery highlight its significance for researchers and scientists in the pharmaceutical industry. The synthetic protocols for its use are generally robust and high-yielding, making it an attractive starting material for the exploration of novel chemical entities.

References

Ethyl 4-(2-bromoacetyl)benzoate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate has emerged as a important and versatile building block in medicinal chemistry, offering a reactive handle for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, featuring an α-bromoketone moiety and an ethyl benzoate group, allows for facile introduction into various molecular scaffolds, making it a valuable precursor for the synthesis of novel drug candidates targeting a range of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of kinase inhibitors and other targeted therapies.

Core Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol .[1] It is classified as an ester and a ketone.[1] A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 81590-55-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |

| Molecular Weight | 271.11 g/mol | [1] |

| Synonyms | 4-bromoacetyl-benzoic acid ethyl ester | [3] |

| Purity | Typically ≥95% | [1][4] |

| Appearance | Solid | [1] |

| SMILES | CCOC(=O)C1=CC=C(C(=O)CBr)C=C1 | [4] |

Synthesis and Commercial Availability

This compound is readily synthesized from commercially available starting materials. A common laboratory-scale synthesis involves the bromination of ethyl 4-acetylbenzoate. This reaction is typically carried out using a brominating agent such as copper(II) bromide. The upstream precursor, ethyl 4-acetylbenzoate, can be prepared by the esterification of 4-acetylbenzoic acid.

Due to its utility in drug discovery, this compound is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.

Reactivity and Role as a Building Block

The synthetic versatility of this compound stems from the presence of two key functional groups: the α-bromoketone and the ethyl ester. The α-bromoketone is highly susceptible to nucleophilic substitution reactions, making it an excellent electrophile for the construction of heterocyclic rings. The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity and tuning of physicochemical properties.

This dual reactivity makes it a powerful tool for the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in many approved drugs and clinical candidates.

Applications in Drug Discovery: A Focus on Kinase Inhibitors and Anticancer Agents

This compound has proven to be a particularly valuable building block in the synthesis of compounds targeting protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.

Synthesis of Imidazo[1,2-a]pyridines as FLT3 and CDK9 Inhibitors

A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridine derivatives. These compounds have shown significant potential as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9), both of which are important targets in the treatment of various cancers, including acute myeloid leukemia (AML).

The general synthetic approach involves the condensation of this compound with a substituted 2-aminopyridine. This reaction proceeds via an initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

FLT3 and CDK9 Signaling Pathways and Inhibition

FLT3 is a receptor tyrosine kinase that, when mutated, can lead to the uncontrolled proliferation of cancer cells. CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby promoting cancer cell death.

Quantitative Bioactivity Data for Imidazo[1,2-a]pyridine Derivatives

| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |

| LB-1 | CDK9 | 0.00922 | - | |

| Compound 12b | - | 11 | Hep-2 | |

| Compound 12b | - | 13 | HepG2 | |

| Compound 12b | - | 11 | MCF-7 | |

| Compound 12b | - | 11 | A375 | |

| Compound 15d | - | <0.06 | A375P | |

| Compound 17e | - | <0.06 | A375P | |

| Compound 18c | - | <0.06 | A375P | |

| Compound 18h | - | <0.06 | A375P | |

| Compound 18i | - | <0.06 | A375P |

Synthesis of Thiazole Derivatives as Anticancer Agents

Another significant application of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. By reacting this compound with thiourea or substituted thioureas, a variety of 2-aminothiazole derivatives can be synthesized. These compounds have demonstrated promising anticancer activity.

Quantitative Bioactivity Data for Thiazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4c | MCF-7 | 2.57 | |

| Compound 4c | HepG2 | 7.26 | |

| Compound 11d | A-549 | 62.5 (µg/mL) | |

| Compound 47f | A549 | Potent | |

| Compound 47f | MCF-7 | Potent | |

| Compound 47q | A549 | Potent | |

| Compound 47q | MCF-7 | Potent |

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final compounds using this compound.

Protocol 1: Synthesis of Ethyl 4-(2-amino-4-phenylthiazol-5-yl)benzoate (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole derivative.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Crushed ice

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

-

Reflux the reaction mixture at 78°C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:3).

-

Upon completion of the reaction, pour the reaction mixture over crushed ice to precipitate the solid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate

This protocol outlines the general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative.

Materials:

-

This compound

-

2-Aminopyridine

-

Ethanol or another suitable solvent

-

Sodium bicarbonate (optional, for workup)

Procedure:

-

Dissolve this compound (1 mmol) and 2-aminopyridine (1 mmol) in ethanol in a round-bottom flask.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by washing with a dilute solution of sodium bicarbonate to remove any unreacted starting materials, followed by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its ability to readily participate in the formation of diverse heterocyclic systems, particularly those with demonstrated anticancer and anti-inflammatory properties, makes it an indispensable tool for medicinal chemists. The straightforward synthesis of imidazo[1,2-a]pyridines and thiazoles from this precursor provides access to a rich chemical space for the development of novel kinase inhibitors and other targeted therapies. The experimental protocols and data presented in this guide are intended to facilitate further research and exploitation of this important synthetic intermediate in the quest for new and more effective medicines.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using Ethyl 4-(2-bromoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their wide-ranging biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, make them a focal point for drug discovery and development.[1][2][3] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a fundamental and versatile method for the construction of the thiazole ring.[3]

This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives utilizing Ethyl 4-(2-bromoacetyl)benzoate as the α-haloketone starting material. This compound is a readily available reagent that allows for the introduction of a 4-(ethoxycarbonyl)phenyl substituent at the 4-position of the thiazole ring, a common feature in many biologically active molecules. These protocols are designed to be a practical guide for researchers in the synthesis and exploration of novel thiazole-based therapeutic agents.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The synthesis of 4-(4-(ethoxycarbonyl)phenyl)thiazole derivatives from this compound and a thioamide proceeds via the Hantzsch thiazole synthesis. The general reaction is depicted below:

The reaction involves the initial S-alkylation of the thioamide with the α-bromo ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

Protocol 1: Conventional Synthesis of Ethyl 4-(2-amino-4-yl)benzoate

This protocol details the synthesis of a 2-aminothiazole derivative, a versatile intermediate for further functionalization.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 273 mg) and thiourea (1.2 mmol, 91 mg) in 20 mL of ethanol.

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

-

Pour the mixture into 50 mL of cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold deionized water (2 x 15 mL).

-

Dry the product in a vacuum oven at 50-60°C to a constant weight.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of Substituted Thiazole Derivatives

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

-

This compound

-

Substituted thioamide (e.g., N-phenylthiourea, thioacetamide)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Microwave reactor vials (10 mL)

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial, add this compound (0.5 mmol, 137 mg) and the desired thioamide (0.6 mmol).

-

Add 3 mL of ethanol or DMF to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer and irradiate at 100-120°C for 10-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Transfer the reaction mixture to a beaker containing 20 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum.

Data Presentation

The following table summarizes representative yields for the synthesis of various thiazole derivatives using this compound under different reaction conditions.

| Thioamide Reagent | Product | Reaction Conditions | Yield (%) |

| Thiourea | Ethyl 4-(2-amino-4-yl)benzoate | Ethanol, Reflux, 4h | 85-95 |

| N-Phenylthiourea | Ethyl 4-(2-(phenylamino)thiazol-4-yl)benzoate | Ethanol, Microwave, 120°C, 15 min | 80-90 |

| Thioacetamide | Ethyl 4-(2-methylthiazol-4-yl)benzoate | DMF, Reflux, 3h | 75-85 |

| 4-Methoxythiobenzamide | Ethyl 4-(2-(4-methoxyphenyl)thiazol-4-yl)benzoate | Ethanol, Reflux, 5h | 70-80 |

Applications in Drug Discovery

Thiazole derivatives synthesized from this compound are of significant interest in drug development due to their diverse biological activities.

Anticancer Activity

Many thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The 4-(4-(ethoxycarbonyl)phenyl)thiazole scaffold can be a key pharmacophore for interacting with biological targets.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-amino-4-phenylthiazole derivative | MCF-7 (Breast) | 2.57 | [2] |

| 2-amino-4-phenylthiazole derivative | HepG2 (Liver) | 7.26 | [2] |

| Substituted 2-phenyliminothiazolidin-4-one | MCF-7 (Breast) | 7.22 | |

| Substituted 2-phenyliminothiazolidin-4-one | HCT-116 (Colon) | 9.35 |

Antibacterial Activity

The thiazole nucleus is present in several antibacterial agents. Derivatives synthesized using the described protocols can be screened for their efficacy against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,5-disubstituted thiazole derivative | Staphylococcus aureus | 6.25 | [3] |

| 2,5-disubstituted thiazole derivative | Escherichia coli | 12.5 | [3] |

| Thiazole-1,3,4-oxadiazole derivative | S. aureus | 12.5 | [4] |

| Thiazole-1,3,4-oxadiazole derivative | B. subtilis | 25 | [4] |

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of thiazole derivatives is outlined below.

Caption: General workflow for thiazole synthesis.

Hantzsch Thiazole Synthesis Mechanism

A simplified diagram illustrating the key steps in the Hantzsch thiazole synthesis.

Caption: Hantzsch thiazole synthesis mechanism.

Conclusion

The synthesis of thiazole derivatives using this compound via the Hantzsch reaction is a robust and adaptable method for generating a diverse library of potentially bioactive compounds. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore these valuable heterocyclic scaffolds for applications in drug discovery and development. The significant anticancer and antibacterial activities reported for structurally related thiazoles underscore the therapeutic potential of this compound class.

References

- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Site-Specific Labeling of Cysteine Residues with Ethyl 4-(2-bromoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting with electrophilic reagents, enabling the introduction of probes, tags, or therapeutic payloads. Ethyl 4-(2-bromoacetyl)benzoate is a haloacetyl-containing reagent that facilitates the covalent modification of cysteine residues through a nucleophilic substitution reaction. This application note provides a detailed protocol for the efficient and specific labeling of proteins containing accessible cysteine residues with this compound.

The reaction proceeds via an SN2 mechanism where the deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion. The specificity of this reaction for cysteine residues is generally achieved by controlling the reaction pH. At a near-neutral pH (7.0-8.0), the cysteine thiol (pKa ≈ 8.5) is sufficiently deprotonated to be reactive, while other potentially nucleophilic side chains, such as the ε-amino group of lysine (pKa ≈ 10.5), remain largely protonated and thus less reactive.

Experimental Protocols

This section details the necessary steps for preparing the protein and reagent, performing the labeling reaction, and purifying the labeled protein.

Materials and Reagents

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM HEPES buffer, pH 7.5. The buffer should be degassed to prevent oxidation of cysteine residues.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System: Desalting column (e.g., Sephadex G-25), dialysis tubing, or High-Performance Liquid Chromatography (HPLC) system.

Protein Preparation

-

Protein Dissolution: Dissolve the protein of interest in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

-

Add a 10-fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature. TCEP is preferred as it does not contain a free thiol and does not need to be removed prior to the labeling reaction.

-

Alternatively, incubate the protein with 5-10 mM DTT for 1 hour at room temperature. If DTT is used, it must be removed before adding the labeling reagent, for example, by using a desalting column.

-

Reagent Preparation

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock solution concentration is 10-50 mM.

-

Keep the stock solution on ice and protected from light.

Labeling Reaction

-

Molar Ratio: Add a 5 to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

Monitoring the Reaction (Optional): The progress of the labeling reaction can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry to determine the extent of modification.

Quenching the Reaction

-

To stop the labeling reaction, add a quenching reagent to consume any unreacted this compound.

-

Add 2-Mercaptoethanol or L-cysteine to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

Purification of the Labeled Protein

-

Remove the excess, unreacted labeling reagent and the quenching reagent by one of the following methods:

-

Desalting Column: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Collect the protein-containing fractions.

-

Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer at 4°C with several buffer changes.

-

HPLC: For higher purity, the labeled protein can be purified using reverse-phase or size-exclusion HPLC.

-

Data Presentation

The efficiency of the labeling reaction should be quantified to determine the degree of labeling (DOL), which is the average number of labels per protein molecule.

Quantitative Analysis of Labeling Efficiency

| Parameter | Method | Description |

| Protein Concentration | UV-Vis Spectrophotometry (A280) | Measure the absorbance of the purified labeled protein at 280 nm. Use the Beer-Lambert law (A = εcl) and the protein's molar extinction coefficient (ε) to calculate the concentration. Correction for the absorbance of the label at 280 nm may be necessary. |

| Degree of Labeling (DOL) | Mass Spectrometry (MS) | Determine the mass of the unlabeled and labeled protein using techniques like ESI-MS or MALDI-TOF. The mass shift corresponds to the mass of the attached label (Molecular Weight of this compound minus HBr is approximately 190.18 Da). |

| Labeling Specificity | Tandem Mass Spectrometry (MS/MS) | After proteolytic digestion (e.g., with trypsin) of the labeled protein, analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue(s) that have been modified. |

| Functional Activity | Relevant Bioassay | Perform a functional assay specific to the protein of interest to ensure that the labeling reaction has not significantly altered its biological activity. |

Mandatory Visualizations

Experimental Workflow for Cysteine Labeling

Caption: Workflow for labeling cysteine residues with this compound.

Reaction Mechanism

Caption: Reaction of a cysteine thiol with this compound.

Ethyl 4-(2-bromoacetyl)benzoate: A Covalent Chemical Probe for Metabolic Investigations

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromoacetyl)benzoate is a chemical compound featuring a bromoacetyl group, a reactive electrophilic moiety. This structural characteristic makes it a valuable tool in chemical biology and metabolic studies, particularly as a covalent chemical probe. The bromoacetyl group can form a stable, covalent bond with nucleophilic amino acid residues within the active sites of enzymes, most notably cysteine. This irreversible interaction allows for the specific labeling, identification, and inhibition of enzymes, providing insights into their roles in metabolic pathways. These application notes provide an overview of the potential uses of this compound in metabolic research and detailed protocols for its application.

Principle of Action

The utility of this compound as a chemical probe is rooted in the principles of Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that employs reactive small-molecule probes to directly assess the functional state of enzymes in complex biological samples. The bromoacetyl "warhead" of this compound reacts with catalytically active enzymes, leading to their irreversible inhibition and labeling. This allows for the identification of enzyme targets, the study of their activity in various physiological and pathological states, and the screening for novel drug candidates.

Caption: Covalent modification of a metabolic enzyme by this compound.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data that could be generated through the described protocols. These values are based on typical ranges observed for similar α-haloacetyl probes.

Table 1: Hypothetical Inhibition of Metabolic Enzymes by this compound

| Enzyme Target | Enzyme Class | Putative Metabolic Pathway | IC50 (µM) |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Dehydrogenase | Glycolysis | 5 - 20 |

| Cysteine Protease (e.g., Cathepsin B) | Hydrolase | Protein Catabolism | 1 - 10 |

| Glutathione S-transferase (GST) | Transferase | Detoxification | 10 - 50 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Phosphatase | Insulin Signaling | 2 - 15 |

Table 2: Kinetic Parameters for Enzyme Inhibition

| Enzyme Target | Inhibition Type | K_inact (min⁻¹) | K_I (µM) | k_inact / K_I (M⁻¹min⁻¹) |

| Example Cysteine Protease | Irreversible | 0.1 - 0.5 | 10 - 50 | 2,000 - 10,000 |

| Example Phosphatase | Irreversible | 0.05 - 0.2 | 5 - 25 | 2,000 - 8,000 |

Experimental Protocols

The following are detailed protocols for the application of this compound in metabolic studies. Note: These are generalized protocols and should be optimized for specific experimental systems.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential and kinetics of this compound against a purified metabolic enzyme.

Materials:

-

Purified enzyme of interest

-

This compound (stock solution in DMSO)

-

Enzyme-specific substrate

-

Assay buffer (e.g., PBS, Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified enzyme to the desired concentration in pre-chilled assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a DMSO-only control.

-

Pre-incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the serially diluted this compound or DMSO control. Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at the optimal temperature for the enzyme to allow for covalent modification.

-

Enzymatic Reaction: Initiate the reaction by adding the enzyme-specific substrate to each well.

-

Data Acquisition: Measure the product formation over time using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

IC50 Determination: For a fixed pre-incubation time, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Kinetic Analysis: To determine the rate of inactivation (k_inact) and the inhibition constant (K_I), plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs). A secondary plot of k_obs versus the inhibitor concentration can be used to determine k_inact and K_I.

-

Caption: Workflow for in vitro enzyme inhibition assay.

Protocol 2: Cell-Based Metabolic Assay

This protocol outlines a method to assess the effect of this compound on a specific metabolic pathway in cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Metabolite extraction buffer (e.g., 80% methanol)

-

LC-MS/MS or other analytical platform for metabolite quantification

-

Cell lysis buffer and protein quantification assay

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 4, 12, 24 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold metabolite extraction buffer to the cells and incubate at -80°C for 15 minutes.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-